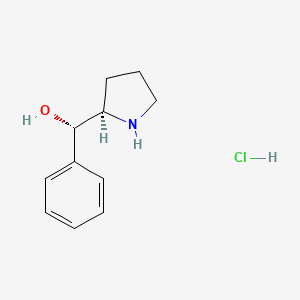

(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride

Description

(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride (CAS 111492-62-7) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.71 g/mol . Its IUPAC name is (R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol hydrochloride, reflecting the stereochemical configuration critical to its biological and chemical properties. The compound is supplied as a powder, stored at 4°C, and is available in high-purity grades (up to 99.999%) for specialized applications in medicinal chemistry and organic synthesis . Notably, it serves as a versatile chiral building block in asymmetric synthesis due to its rigid pyrrolidine scaffold and hydroxyl/phenyl functional groups .

Properties

IUPAC Name |

(S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10-13H,4,7-8H2;1H/t10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQHPZOHYDIWLB-DHXVBOOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)[C@H](C2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phenyl(®-pyrrolidin-2-yl)methanol hydrochloride typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent racemization and ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of (S)-Phenyl(®-pyrrolidin-2-yl)methanol hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chiral chromatography, ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(S)-Phenyl(®-pyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction yields the alcohol. Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

(S)-Phenyl(®-pyrrolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

Biology: The compound is studied for its potential biological activity and as a model compound in stereochemical studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of chiral drugs and as a precursor in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Phenyl(®-pyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors The chiral nature of the compound allows it to selectively bind to these targets, influencing their activity

Comparison with Similar Compounds

Key Observations:

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride lacks the phenyl group, reducing steric bulk and lipophilicity, which may improve aqueous solubility . (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride has dual hydroxyl groups, increasing hydrogen-bonding capacity and polarity .

Stereochemical Impact :

- The (S,R) configuration in the target compound creates a distinct spatial arrangement critical for binding chiral targets (e.g., enzymes or receptors). In contrast, (3R,5S) configurations in other derivatives alter diastereomeric interactions .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (213.71 vs. 163.64–199.68) may reduce solubility in polar solvents, though the hydrochloride salt improves ionization .

Availability and Commercial Considerations

- The target compound is listed as discontinued by CymitQuimica, though available through American Elements in custom quantities .

- Alternatives like (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride (CAS 2241594-46-5) are more readily accessible but lack the phenyl-methanol motif .

Research and Industrial Relevance

The target compound’s chirality and functional group diversity make it valuable in asymmetric catalysis and drug development. For example, pyrrolidine derivatives are precursors to Dorzolamide Hydrochloride (CAS 130693-82-2), a carbonic anhydrase inhibitor used in glaucoma treatment . However, its discontinued status necessitates in-house synthesis or alternative sourcing for large-scale applications .

Biological Activity

(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride is a chiral compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- Molar Mass : Approximately 213.7 g/mol

- Chirality : The compound features a specific stereochemistry that is crucial for its biological interactions.

The compound consists of a phenyl group attached to a pyrrolidine ring, substituted with a hydroxymethyl group, existing as a hydrochloride salt. Its unique structure allows it to interact selectively with various biological targets.

The biological activity of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to fit precisely into active sites, potentially modulating their functions through inhibition or activation.

Key Mechanisms:

- Enzyme Interaction : The compound may act as a ligand in asymmetric synthesis and catalysis, influencing enzymatic pathways.

- Receptor Modulation : It has been studied for its potential effects on neurotransmitter systems, particularly GABA-A receptor activity, which can enhance inhibitory neurotransmission.

Biological Activities

Research indicates that (S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride exhibits various biological activities:

- Analgesic Effects : Preliminary studies suggest potential pain-relieving properties.

- Antimicrobial Activity : It has shown promise against certain bacterial strains and fungi, making it a candidate for further investigation in antimicrobial therapies .

Data Table: Biological Activity Overview

Case Study 1: Antimicrobial Testing

In vitro tests have demonstrated that (S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, it showed an MIC (Minimum Inhibitory Concentration) value of 0.0195 mg/mL against E. coli, indicating strong efficacy .

Case Study 2: Neurotransmitter Interaction

A study focusing on the modulation of GABA-A receptors revealed that (S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride could enhance inhibitory neurotransmission. This property suggests potential therapeutic applications in anxiety disorders and other neurological conditions.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-Phenyl((S)-pyrrolidin-2-yl)methanol | Opposite stereochemistry | Significant biological activity |

| Phenylpyrrolidine | Lacks hydroxymethyl group | Limited biological activity |

| Pyrrolidinylmethanol | Similar pyrrolidine ring but different substituents | Varies widely |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.